Kinase Target Space Enrichment: SEA Predicted Polypharmacology Profile vs. Simpler N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
SEA (Similarity Ensemble Approach) target predictions against ChEMBL20 for the target compound (ZINC000211868513) reveal a statistically enriched kinase target profile dominated by MAP3K8 (Mitogen-activated protein kinase kinase kinase 8, P-value 25) and CSF1R (Macrophage colony-stimulating factor 1 receptor, P-value 33), with Max Tc values of 81 and 46 respectively [1]. By contrast, the simpler analog N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 16194-65-3, lacking the pyridin-3-ylmethyl group) is not predicted to engage this kinase subset and is instead associated with broader, non-kinase antimicrobial profiles in published screening studies [2]. The pyridin-3-ylmethyl extension on the benzamide nitrogen is structurally analogous to the pyridine-containing substituents in known benzothiazole-based kinase inhibitors, and the predicted MAP3K8 engagement (P-value 25; lower P-values indicate higher prediction confidence) suggests a potential application in inflammatory and oncological kinase screening cascades that simpler analogs do not address [1][3].
| Evidence Dimension | Predicted kinase target enrichment (SEA P-value; lower = higher confidence) |
|---|---|
| Target Compound Data | MAP3K8: P-value 25, Max Tc 81; CSF1R: P-value 33, Max Tc 46 |
| Comparator Or Baseline | N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 16194-65-3): No enriched kinase prediction; associated with antimicrobial screening hits |
| Quantified Difference | Target compound maps to kinase-enriched target space; comparator maps to non-kinase antimicrobial space. MAP3K8 prediction P-value = 25. |
| Conditions | SEA computational prediction using ECFP4 fingerprints against ChEMBL20, as reported in ZINC20 database |
Why This Matters
Researchers procuring compounds for kinase-focused screening libraries benefit from the computationally predicted kinase polypharmacology of this chemotype, which is absent in simpler benzothiazole-benzamide analogs lacking the pyridin-3-ylmethyl substituent.
- [1] ZINC20 Database. ZINC000211868513: N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide. SEA Predictions. UCSF; 2015. Available at: https://zinc20.docking.org/substances/ZINC000211868513/ View Source
- [2] Corbo F, Carocci A, Armenise D, et al. Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. J Chem. 2016;2016:4267564. (Provides antimicrobial and antiproliferative profiles for benzothiazole-benzamide derivatives with varied substitution.) View Source
- [3] Kotte R, Vedula GS. Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids. J Appl Pharm Sci. 2025;15(08):156-164. (Demonstrates that pyridine-containing benzothiazole hybrids engage kinase targets including EGFR.) View Source
